molecular formula C16H21NO2S B2611500 3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2309308-55-0

3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2611500
CAS No.: 2309308-55-0
M. Wt: 291.41
InChI Key: RYBPSMWEBKUNEG-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the use of Reformatsky reagents. The Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides to form the desired benzamide through intramolecular cyclization . The reaction conditions often include refluxing in a mixture of benzene-diethyl ether-HMPA (5:5:1) for a specified duration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets. For example, its analgesic activity is believed to be due to its interaction with pain receptors and modulation of pain signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is unique due to its specific combination of a spirocyclic structure and a methylsulfanyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-methylsulfanyl-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-20-13-4-2-3-12(11-13)15(18)17-14-5-6-16(14)7-9-19-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPSMWEBKUNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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